ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
Overview
Description
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE is an organic compound with the molecular formula C12H16BrNO. It is a brominated derivative of acetophenone, where the bromine atom is attached to the alpha carbon of the carbonyl group, and the phenyl ring is substituted with a diethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE can be synthesized through the bromination of 1-[4-(diethylamino)phenyl]ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like ethanol or dimethylformamide (DMF)
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups
Reduction: Formation of 1-[4-(diethylamino)phenyl]ethanol
Oxidation: Formation of 4-(diethylamino)benzoic acid
Scientific Research Applications
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects
Biological Studies: It is used in biochemical assays and studies to investigate the interactions of brominated compounds with biological systems
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-[4-(dimethylamino)phenyl]ethanone: Similar structure but with dimethylamino instead of diethylamino group
2-Bromo-1-phenylethanone: Lacks the amino substitution on the phenyl ring
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of an amino group
Uniqueness
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the diethylamino group can influence the reactivity and selectivity of the compound .
Properties
IUPAC Name |
2-bromo-1-[4-(diethylamino)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-14(4-2)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTMCDJIFXTEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383525 | |
Record name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207986-25-2 | |
Record name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207986-25-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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